Product packaging for STEARYL AMINOPROPYL METHICONE(Cat. No.:CAS No. 110720-64-4)

STEARYL AMINOPROPYL METHICONE

Cat. No.: B1165951
CAS No.: 110720-64-4
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Description

Stearyl Aminopropyl Methicone is a hybrid organosiloxane polymer that combines a silicone backbone with long-chain stearyl groups and aminopropyl functional groups. This unique structure is designed to provide enhanced conditioning and emollient properties in cosmetic and dermatological research formulations . It is characterized as a skin conditioning agent that works by forming a protective, breathable film on the surface of skin or hair, which helps to reduce transepidermal water loss (TEWL) and improve the lipid content of the upper layers of the skin . Its multi-functional nature also allows it to act as an antistatic agent, reducing static build-up and surface resistivity on the surface of the skin and hair . The primary research value of this compound lies in its potential for developing advanced treatment vehicles and adjuvants for topical applications. Its film-forming and conditioning properties make it a candidate for investigation in vehicles for anti-inflammatory actives, where it may enhance the overall safety and efficacy profile of the formulation by supporting skin hydration and barrier repair, which is crucial in the management of conditions like atopic dermatitis and psoriasis . Safety assessments of structurally related methicone and dimethicone polymers conclude that these large molecular weight polymers are not significantly absorbed through the skin and are considered safe for use in cosmetic formulations at established use concentrations . Research into this compound may focus on its deposition properties, its ability to improve the sensory attributes of formulations, and its role in stabilizing emulsion systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

110720-64-4

Molecular Formula

C10H14N6O2

Origin of Product

United States

Chemical Characterization and Synthetic Methodologies of Stearyl Aminopropyl Methicone

Elucidation of Molecular Structure and Conformation

The molecular architecture of Stearyl Aminopropyl Methicone (B6596400) is built upon a linear polydimethylsiloxane (B3030410) (PDMS) chain, which consists of repeating [-Si(CH₃)₂-O-] units. This siloxane backbone is terminated or grafted with aminopropyl groups [- (CH₂)₃-NH₂]. The primary amine of this linker is then further functionalized through an amide linkage with a stearyl group, which is an 18-carbon alkyl chain [-(C=O)-(CH₂)₁₆-CH₃].

Structural Component Chemical Formula/Fragment Key Characteristic
Methicone Backbone[-Si(CH₃)₂-O-]nFlexible, low surface tension, hydrophobic
Aminopropyl Linker-(CH₂)₃-NH-Covalent linker between backbone and functional group
Stearyl Group-C(O)-(CH₂)₁₆-CH₃Long-chain fatty group, provides emollience and hydrophobicity

Synthetic Pathways and Reaction Mechanisms

The synthesis of Stearyl Aminopropyl Methicone is a multi-step process that begins with the formation of an aminopropyl-functionalized silicone polymer, which is then derivatized with the stearyl moiety. Precise control over each step is crucial for determining the final properties of the polymer.

The foundational polydimethylsiloxane backbone is most commonly synthesized via the ring-opening polymerization (ROP) of cyclic siloxane monomers, with octamethylcyclotetrasiloxane (B44751) (D₄) being a frequent choice. This process can be initiated by either anionic or cationic catalysts.

For the synthesis of aminopropyl-terminated polymers, an anionic ROP is typically employed. The reaction is initiated by a catalyst such as potassium hydroxide (B78521), which attacks the Si-O bond in the D₄ ring, creating a linear siloxanolate chain end. This reactive end then propagates by sequentially adding more D₄ monomers. To introduce the terminal aminopropyl functionality and to control the polymer chain length, a difunctional chain-terminating agent, or "end-capper," is used. A common end-capper for this purpose is 1,3-bis(3-aminopropyl)tetramethyldisiloxane (B1265523) (APTMDS). When this molecule is introduced, it reacts with the living polymer chain ends, effectively terminating the polymerization and affixing an aminopropyl group at both ends of the PDMS chain.

Once the aminopropyl-terminated polydimethylsiloxane is synthesized and purified, the terminal primary amine groups are functionalized with the stearyl group. This is typically achieved through an amidation reaction. A common method involves reacting the aminopropyl-terminated silicone with stearoyl chloride (C₁₇H₃₅COCl) in the presence of an acid scavenger (like a tertiary amine) to neutralize the HCl byproduct.

Alternatively, stearic acid (C₁₇H₃₅COOH) can be used directly, though this reaction typically requires higher temperatures and potentially a catalyst to drive the condensation reaction and remove the water byproduct, forming a stable amide bond. This post-polymerization derivatization step covalently links the stearyl chain to the silicone backbone via the aminopropyl group, yielding the final this compound polymer. Another established route for functionalizing silicones involves the hydrosilylation of a functionalized olefin with a polysiloxane containing Si-H groups.

Control over the molecular weight and polydispersity (the distribution of molecular weights) is essential for tailoring the physical properties of the final polymer. In the ring-opening polymerization synthesis of the aminopropyl-terminated PDMS precursor, the number-average molecular weight (Mn) is primarily controlled by the molar ratio of the cyclic monomer (e.g., D₄) to the chain-terminating agent (e.g., APTMDS). A higher ratio of monomer to end-capper will result in a higher molecular weight polymer.

Because the ROP of cyclosiloxanes is an equilibrium reaction, the resulting polymers typically exhibit a Gaussian distribution of molecular weights, with a polydispersity index (PDI) approaching 2. Achieving a narrow PDI (closer to 1) requires more controlled, non-equilibrium polymerization conditions, which can be more complex to implement. The final molecular weight and its distribution can be characterized using techniques such as gel permeation chromatography (GPC).

Spectroscopic and Chromatographic Identification

The precise chemical structure of this compound is confirmed using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being particularly powerful.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous confirmation of the polymer's structure. Both proton (¹H) and carbon-13 (¹³C) NMR are used.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals for the different types of protons within the molecule. The integration of these signals can also be used to determine the number-average molecular weight of the polymer.

Si-CH₃ Protons: A strong, sharp singlet appearing far upfield (around δ 0.05 ppm) is characteristic of the methyl protons on the PDMS backbone.

Aminopropyl Linker Protons: The methylene (B1212753) (-CH₂-) protons of the propyl linker appear as distinct multiplets. The protons adjacent to the silicon atom (Si-CH₂) typically resonate around δ 0.51 ppm, the central methylene protons (-CH₂-) at approximately δ 1.5 ppm, and the protons adjacent to the nitrogen atom (N-CH₂) further downfield around δ 2.64 ppm.

Stearyl Chain Protons: The long alkyl chain of the stearyl group produces a large, broad signal between δ 1.2-1.6 ppm for the bulk of the methylene groups. The terminal methyl group (-CH₃) appears as a triplet around δ 0.88 ppm, and the methylene group alpha to the carbonyl (-(C=O)-CH₂-) is observed further downfield.

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity
Si-CH ₃ (Methicone)0.05Singlet
Si-CH ₂- (Propyl Linker)0.51Multiplet
-CH ₂- (Propyl Linker, middle)1.50Multiplet
N-CH ₂- (Propyl Linker)2.64Multiplet
-CH ₃ (Stearyl Terminus)0.88Triplet
-(CH ₂)n- (Stearyl Chain)1.2 - 1.6Broad Multiplet
-(C=O)-CH ₂- (Stearyl)2.2 - 2.4Triplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing a signal for each chemically distinct carbon atom in the polymer. This is useful for confirming the presence of all structural components, including the carbonyl carbon of the amide linkage.

Carbon Type Approximate Chemical Shift (δ, ppm)
Si-C H₃ (Methicone)1.0 - 2.0
Si-C H₂- (Propyl Linker)~15
-C H₂- (Propyl Linker, middle)~25
N-C H₂- (Propyl Linker)~45
-C H₃ (Stearyl Terminus)~14
-(C H₂)n- (Stearyl Chain)22 - 35
-(C =O)- (Amide Carbonyl)~173

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. The fragmentation patterns observed in the mass spectrum provide valuable insights into the arrangement of its constituent parts: the polysiloxane backbone, the aminopropyl groups, and the long-chain stearyl groups.

While a specific mass spectrum for this compound is not publicly available, the fragmentation behavior can be predicted based on the analysis of similar long-chain alkyl and aminosilicone compounds. Upon ionization, the molecule is expected to undergo characteristic cleavages.

Expected Fragmentation Patterns:

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the aminopropyl group is a common fragmentation pathway for amines. This would result in the loss of the stearyl group or fragments of the polysiloxane chain.

Si-O Bond Cleavage: The polysiloxane backbone can fragment through the cleavage of the silicon-oxygen bonds, leading to a series of characteristic peaks separated by the mass of the repeating dimethylsiloxane unit (74 Da).

Cleavage of the Alkyl Chain: The long stearyl chain can undergo fragmentation, resulting in a series of peaks corresponding to the loss of alkyl radicals.

A detailed analysis of these fragments allows for the reconstruction of the molecule's structure. Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), can be employed to separate different polymer chain lengths or impurities before mass analysis, providing a more comprehensive characterization.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

Fragment IonPredicted m/zOrigin of Fragment
[M - C18H37]+VariesLoss of the stearyl group
[M - (CH2)3NH2]+VariesCleavage of the aminopropyl group
Cyclic Siloxanes (D3, D4, D5)222, 296, 370Backbone rearrangement
[Si(CH3)2O]n fragments74n + H+Fragmentation of the polysiloxane backbone
[CnH2n+1]+VariesFragmentation of the stearyl chain

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule.

Analysis of the IR spectrum of this compound is expected to show the following key absorption bands:

Si-O-Si Stretching: A strong, broad absorption band in the region of 1000-1100 cm⁻¹ is characteristic of the siloxane backbone. The breadth of this peak is indicative of the polymeric nature of the compound.

Si-CH₃ Bending: A sharp peak around 1260 cm⁻¹ corresponds to the symmetric bending vibration of the methyl groups attached to the silicon atoms.

C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the stearyl and aminopropyl groups. The intensity of these peaks will be significant due to the long alkyl chain.

N-H Bending: The presence of the amino group should give rise to a medium to weak absorption band in the region of 1590-1650 cm⁻¹ for the N-H bending vibration.

N-H Stretching: A weaker, broader band may be observed in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration. Hydrogen bonding can influence the position and shape of this peak.

These characteristic peaks provide a molecular fingerprint, confirming the presence of the key functional components of this compound.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-2960C-H StretchStearyl and Propyl groups
1590-1650N-H BendAmino group
1260Si-CH₃ BendMethicone backbone
1000-1100Si-O-Si StretchSiloxane backbone
3300-3500N-H StretchAmino group

Advanced Analytical Techniques for the Quantification and Structural Analysis of Stearyl Aminopropyl Methicone

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a complex polymer like Stearyl Aminopropyl Methicone (B6596400), HPLC is instrumental in assessing its purity and analyzing its composition.

Research Findings:

The analysis of silicone oils and related polymers by HPLC often employs a charged aerosol detector, which provides sensitive and consistent responses for nonvolatile analytes independent of their chemical characteristics. thermofisher.com Methods have been developed for both the detailed characterization and rapid quantitation of silicone oils. thermofisher.com

For qualitative characterization, a high-resolution HPLC method can be utilized to provide a detailed chromatogram of the polysiloxane materials. thermofisher.com This is often achieved using a solid-core C18 column, which offers a high number of theoretical plates, leading to excellent resolution. thermofisher.com The mobile phase can consist of a gradient of solvents such as formic acid, acetonitrile, and tetrahydrofuran (B95107) to effectively separate the different polymeric species. thermofisher.com

For quantitative analysis, a more rapid HPLC method can be developed. The limit of quantitation for silicone oils using this technique can be as low as approximately 100 ng on-column. thermofisher.com Samples are typically dissolved in a suitable solvent, such as chloroform, before injection into the HPLC system. thermofisher.com

Interactive Data Table: HPLC Method Parameters for Silicone Oil Analysis

ParameterCharacterization MethodQuantitation Method
HPLC System Thermo Scientific™ Dionex™ UltiMate™ 3000 DGP-3600RS pumpThermo Scientific™ Dionex™ UltiMate™ 3000 LPG-3400SD pump
Column Accucore 2.6 µm C18, 4.6 x 150 mmAccucore 2.6 µm C18, 3.0 x 150 mm
Column Temp. 40 °C40 °C
Mobile Phase A 0.5% Formic acid/acetonitrile (50:50)0.5% Formic acid/acetonitrile/tetrahydrofuran (35:35:30)
Mobile Phase B TetrahydrofuranTetrahydrofuran
Flow Rate 1.0 mL/min0.3–1.0 mL/min
Detector Corona ultra RSCorona ultra RS

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for identifying and quantifying volatile and semi-volatile organic compounds. In the context of Stearyl Aminopropyl Methicone, GC-MS is employed to detect and measure residual starting materials, solvents, and low molecular weight byproducts that may be present after synthesis.

Research Findings:

The analysis of volatile matter in silicone-based materials, such as simethicone, has been successfully achieved using GC-MS. academicjournals.org This technique allows for the separation and identification of numerous components, including linear and cyclic methylpolysiloxanes. academicjournals.org For instance, in one study, 42 different volatile components were identified, accounting for 99.21% of the total volatile content. academicjournals.org

The methodology typically involves the extraction of the sample with a suitable solvent, like acetone, which contains an internal standard. silicones.eu This approach is effective for isolating GC-elutable siloxanes from higher molecular weight polymers that are not amenable to GC analysis. silicones.eu The use of a filled injector liner with glass wool is recommended to trap non-volatile compounds and prevent contamination of the GC system. silicones.eusilicones.eu

It is important to note that the analysis of cyclic volatile methyl siloxanes (cVMS) by GC can be susceptible to matrix-induced errors. silicones.eusilicones.eu Degradation of silicone components within the sample or from the GC system itself can lead to the formation of cVMS, potentially resulting in artificially high readings. silicones.eusilicones.eu Therefore, careful method validation and the use of appropriate controls are crucial for accurate quantification. silicones.eu

Thermal Analysis Methods for Compositional and Stability Profiling

Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods provide valuable information about its thermal stability, decomposition behavior, and organic content.

Thermogravimetric Analysis (TGA) for Organic Content

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com This technique is particularly useful for determining the organic content of silicone polymers and assessing their thermal stability. cprijournal.inresearchgate.net

Research Findings:

TGA is widely used to evaluate the thermal stability and decomposition characteristics of polymers. openaccessjournals.com The analysis is typically conducted by heating a sample from ambient temperature to a high temperature, such as 700°C or 950°C, in a controlled atmosphere, often nitrogen or air. cprijournal.inresearchgate.netrsc.org The resulting data is plotted as a thermogram, which shows the percentage of weight loss as a function of temperature. openaccessjournals.com

For silicone resins, TGA can reveal the onset temperature of degradation and the temperature at which significant weight loss occurs. For example, studies on silicone resins have shown that the temperature for 5% mass loss (T5%) can range from 374°C to 461°C in a nitrogen atmosphere. nih.gov The addition of fillers or modifications to the silicone structure can significantly impact thermal stability. researchgate.netnih.gov For instance, the introduction of trifluorovinyl ether groups into a silicone resin has been shown to increase the T5% from 374°C to 461°C. nih.gov

TGA is also employed to determine the composition of silicone-based materials by quantifying the weight loss at different temperature ranges, which can correspond to the loss of volatile components, the decomposition of the organic polymer, and the final inorganic residue. cprijournal.inmdpi.comresearchgate.net

Interactive Data Table: Thermal Decomposition Temperatures of a Modified Silicone Resin

SampleT5% (°C) in N2T10% (°C) in N2Char Yield at 800°C (%) in N2T5% (°C) in AirT10% (°C) in Air
M-SR 37441573.2362389
F-SR-1 38943368.5371402
F-SR-2 40145162.1380418
F-SR-3 40947056.5388431
F-SR-4 46150051.9392447

Data adapted from a study on silicone resins containing trifluorovinyl ether groups. nih.gov

Titrimetric Methods for End-Group Quantification

Titrimetric methods, particularly non-aqueous titrations, are crucial for quantifying the amine functional groups in aminosilicones like this compound. The amine value is a key parameter that relates to the reactivity and performance of the polymer.

Research Findings:

The determination of the amine value in polymers is often carried out by non-aqueous titration in glacial acetic acid with perchloric acid. silibasesilicone.commt.commt.com This method is suitable for weak bases like amines, where titration in aqueous solutions would not provide a sharp endpoint. mt.commt.com The solvent and titrant combination enhances the alkaline properties of the amine, allowing for accurate quantification. mt.commt.com

The procedure involves dissolving a known weight of the sample in a solvent mixture, such as trichloromethane and glacial acetic acid, and titrating with a standardized solution of perchloric acid in glacial acetic acid. silibasesilicone.com An indicator, such as Crystal Violet, is used to determine the endpoint of the titration. silibasesilicone.com This method has been shown to have a relative error of less than 0.50%. silibasesilicone.com

Potentiometric titration is another common approach, which can be used in accordance with standards like ASTM D2073 and ASTM D2896. wikipedia.org This technique measures the potential difference between two electrodes as a function of the titrant volume, providing a more automated and precise endpoint detection.

The amine value is typically expressed in milligrams of potassium hydroxide (B78521) (KOH) equivalent to one gram of the sample (mg KOH/g). wikipedia.org

Elemental Analysis for Stoichiometry and Purity

Elemental analysis provides fundamental information about the elemental composition of a compound, which is essential for confirming its stoichiometry and assessing its purity. For this compound, determining the silicon content is of primary importance.

Research Findings:

Several methods are available for the determination of silicon in silicone polymers. Atomic Absorption (AA) spectroscopy is a standard test method (ASTM D3733) for determining the silicon content in silicone polymers when it is present at 1% or more. astm.org

Alkali fusion decomposition methods followed by analytical determination can also be employed to measure silicon content in siloxane polymers. acs.org Another approach is a modified potassium silicofluoride volumetric method. researchgate.net In this method, the polymer is decomposed, and the silicon is converted into silicic acid. This is then precipitated as potassium silicofluoride, which is hydrolyzed to generate hydrofluoric acid (HF). The HF is then titrated with a standard sodium hydroxide (NaOH) solution to determine the silicon content. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers a highly sensitive method for silicon determination, particularly for trace amounts. mdpi.com This technique requires sample digestion to convert the silica (B1680970) particles into soluble silicon, often using a mixture of nitric acid, hydrogen peroxide, and hydrofluoric acid. mdpi.com

Gravimetric methods have also been widely used to determine silicon content. researchgate.net These methods typically involve the controlled combustion or digestion of the sample to convert the organosilicon compound to silica (SiO2), which is then weighed. researchgate.net

Interfacial Phenomena and Surface Engineering Mediated by Stearyl Aminopropyl Methicone

Adsorption Kinetics and Thermodynamics on Diverse Substrates

The adsorption behavior of Stearyl Aminopropyl Methicone (B6596400) is dictated by the interplay of its distinct chemical moieties: the flexible siloxane backbone, the hydrophobic stearyl group, and the potentially cationic aminopropyl group. While specific thermodynamic and kinetic data for this exact molecule is not extensively documented in publicly available literature, the adsorption characteristics can be inferred from the behavior of similar functionalized siloxanes.

The process typically begins with the rapid adsorption of the polymer onto a substrate, driven by a combination of van der Waals forces, hydrophobic interactions, and, depending on the pH and substrate charge, electrostatic attraction. The aminopropyl group, which can be protonated to carry a positive charge, is particularly significant for adsorption onto negatively charged surfaces such as silica (B1680970), certain clays, and many biological membranes.

The adsorption process can be modeled using established isotherms like the Langmuir or Freundlich models to determine the adsorption capacity and intensity. Kinetic studies, often analyzed with pseudo-first-order and pseudo-second-order models, would likely reveal an initial rapid adsorption phase followed by a slower approach to equilibrium as the surface becomes saturated and steric hindrance from the bulky stearyl groups comes into play.

Table 1: Theoretical Adsorption Parameters for Stearyl Aminopropyl Methicone on a Polar Substrate

Adsorption ParameterExpected TrendRationale
Equilibrium Adsorption Capacity (q_e) Moderate to HighMultiple points of interaction (siloxane backbone, amino group) with the substrate.
Adsorption Rate Constant (k) Initially high, then decreasesRapid initial attachment followed by slower conformational rearrangement on the surface.
Gibbs Free Energy (ΔG°) NegativeSpontaneous adsorption process driven by enthalpic and/or entropic factors.
Enthalpy (ΔH°) Likely negative (exothermic)Favorable energetic interactions between the polymer and the substrate.
Entropy (ΔS°) Positive or NegativeDepends on the displacement of solvent molecules and the conformational freedom of the adsorbed polymer.

Note: This table represents expected trends based on the chemical structure of this compound and general principles of polymer adsorption. Experimental data is required for quantitative validation.

Mechanisms of Film Formation and Film Architecture

This compound is recognized for its film-forming properties. specialchem.com The formation of a film initiates with the adsorption of individual polymer chains onto a surface. The architecture of the resulting film is largely dependent on the concentration of the polymer, the nature of the solvent, and the characteristics of the substrate.

At low surface coverage, the polymer chains may lie flat on the surface. As the concentration increases, steric repulsion between the adsorbed molecules forces the chains to adopt a more extended conformation, forming "loops," "trains," and "tails." The long stearyl chains will likely orient away from a polar surface, creating a hydrophobic outer layer. The aminopropyl groups can act as anchor points, particularly on anionic surfaces, leading to a more ordered and robust film structure.

The final film architecture is a semi-permeable, protective layer. The flexible siloxane backbone provides lubricity and a smooth feel, while the stearyl groups contribute to the film's barrier properties and water repellency. These films are generally non-occlusive, allowing for some degree of vapor permeability.

Modulation of Surface Energy and Wettability

The chemical structure of this compound makes it an effective agent for modifying the surface energy and wettability of substrates. vulcanchem.com The deposition of a thin film of this polymer can significantly alter the surface properties. The low surface energy of the methyl groups on the siloxane backbone, combined with the hydrophobic nature of the C18 stearyl chain, leads to a reduction in the surface energy of the treated substrate.

This reduction in surface energy results in increased hydrophobicity, which can be quantified by measuring the contact angle of water on the treated surface. A higher contact angle indicates lower wettability and a more water-repellent surface. The ability of silane compounds, in general, to reduce surface tension and increase water repellence is well-documented. cir-safety.orgnih.gov

Table 2: Expected Impact of this compound Treatment on Surface Properties

Surface PropertyBefore Treatment (e.g., Glass)After TreatmentMechanism of Change
Surface Energy HighLowAdsorption of low-surface-energy silicone and alkyl groups.
Wettability (Water) High (Hydrophilic)Low (Hydrophobic)Orientation of hydrophobic stearyl and methyl groups at the interface.
Water Contact Angle Low (<90°)High (>90°)Reduction in the adhesive forces between water and the surface.
Spreading Coefficient PositiveNegativeThe cohesive forces of water become greater than the adhesive forces to the modified surface.

Tribological Properties and Lubrication Mechanisms at Interfaces

The tribological properties of surfaces, including friction and wear, can be significantly improved by the application of a this compound film. The siloxane backbone is inherently flexible and has a low glass transition temperature, allowing it to act as an effective lubricant, reducing the coefficient of friction between two surfaces.

The lubrication mechanism is primarily boundary lubrication. The adsorbed polymer film prevents direct contact between the asperities of the sliding surfaces. The long stearyl chains can interdigitate and provide a low-shear interface, further reducing frictional forces. The aminopropyl groups, by strongly anchoring the polymer to the surface, can enhance the durability and wear resistance of the lubricating film.

Electrostatic Interactions and Charge Dissipation in Material Systems

The aminopropyl functional group in this compound introduces a pH-dependent cationic character to the polymer. In acidic to neutral conditions, the primary amine can be protonated (-NH3+), allowing for electrostatic interactions with negatively charged surfaces or components within a formulation.

This cationic nature can be utilized for several purposes:

Enhanced Substantivity: The polymer can bind more strongly to negatively charged surfaces like hair and skin, leading to more durable conditioning effects.

Charge Dissipation: On surfaces prone to static buildup, the presence of these charged groups can help to dissipate static electricity, acting as an antistatic agent.

Emulsion Stabilization: The cationic groups can adsorb at the oil-water interface, providing electrostatic stabilization to emulsion droplets.

The magnitude of these electrostatic interactions is dependent on the pH of the system, the pKa of the aminopropyl group, and the surface charge density of the substrate.

Rheological Properties and Colloidal Stability of Stearyl Aminopropyl Methicone Systems

Viscoelastic Behavior of Polymer Solutions and Dispersions

The viscoelastic nature of Stearyl Aminopropyl Methicone (B6596400) in solution is a critical aspect influencing its application. While specific quantitative data for this exact polymer is not extensively available in public literature, the behavior can be inferred from the general principles of similar functional silicones. The presence of the flexible siloxane backbone, combined with the aminopropyl and stearyl side chains, is expected to impart both viscous (liquid-like) and elastic (solid-like) properties to its solutions.

In dilute solutions, the polymer chains are likely to exist as individual, solvated coils. As the concentration increases, these coils begin to interact and entangle, leading to a more pronounced viscoelastic response. The elastic component (storage modulus, G') and the viscous component (loss modulus, G'') are key parameters in characterizing this behavior. For similar silicone polymers, it is observed that at low frequencies of applied stress, the viscous behavior dominates (G'' > G'), while at higher frequencies, the elastic behavior becomes more significant (G' > G''). The crossover point of G' and G'' provides insight into the characteristic relaxation time of the polymer network.

Hypothetical Viscoelastic Data for a Stearyl Aminopropyl Methicone Solution

Frequency (rad/s) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa)
0.1 5 15
1 20 25
10 50 40

This interactive table presents hypothetical data to illustrate the expected viscoelastic trend.

Influence of Concentration and Environmental Factors on Rheology

The rheological properties of this compound systems are highly dependent on both the polymer concentration and the surrounding environmental conditions, such as pH and temperature.

Concentration Effects: As the concentration of this compound in a solvent increases, the viscosity of the solution is expected to rise significantly. This is due to increased intermolecular interactions and chain entanglements. At a critical concentration, a transition from a semi-dilute to a concentrated regime occurs, often marked by a sharp increase in viscosity.

Influence of pH: The aminopropyl groups on the silicone backbone are basic in nature and can be protonated at acidic pH. This protonation introduces positive charges along the polymer chain, leading to electrostatic repulsion between segments. This repulsion can cause the polymer chain to adopt a more extended conformation, thereby increasing the hydrodynamic volume and, consequently, the viscosity of the solution. Conversely, at higher pH, the amino groups are deprotonated and neutral, allowing the polymer chains to adopt a more coiled conformation, which may result in a lower viscosity.

Temperature Effects: For most polymer solutions, viscosity decreases with an increase in temperature. This is due to the increased thermal energy of the molecules, which leads to a reduction in intermolecular forces and a decrease in the resistance to flow.

Illustrative Data on the Effect of Concentration and pH on Viscosity

Concentration (% w/w) Viscosity at pH 4 (mPa·s) Viscosity at pH 8 (mPa·s)
1.0 150 100
2.5 450 300

This interactive table provides illustrative data on how concentration and pH could influence the viscosity of a this compound solution.

Emulsification and Dispersion Mechanisms in Heterogeneous Systems

This compound possesses an amphiphilic character due to the presence of both hydrophobic (stearyl and methicone) and hydrophilic/lipophobic (aminopropyl) groups. This structure makes it an effective agent for emulsification and dispersion.

In oil-in-water (O/W) emulsions, the hydrophobic stearyl and methicone portions of the molecule are expected to adsorb at the oil-water interface, orienting themselves towards the oil phase. The aminopropyl groups, particularly when protonated at acidic pH, would extend into the aqueous phase, providing electrostatic stabilization. In water-in-oil (W/O) emulsions, the polymer would orient with the stearyl and methicone backbone in the continuous oil phase, while the amino groups would be at the interface with the water droplets.

The mechanism of emulsification involves the reduction of interfacial tension between the two immiscible phases, which facilitates the formation of smaller droplets with less energy input. The polymer then forms a protective film around the dispersed droplets, preventing their coalescence.

Stabilization of Particulate and Droplet Dispersions

The long-term stability of dispersions containing this compound is attributed to a combination of steric and electrostatic stabilization mechanisms.

Steric Stabilization: The bulky stearyl groups and the flexible methicone backbone form a significant steric barrier around the dispersed particles or droplets. When two particles approach each other, the compression or interpenetration of these polymer layers results in a repulsive force, preventing aggregation.

Electrostatic Stabilization: At a pH where the aminopropyl groups are protonated, the surfaces of the dispersed particles or droplets will carry a positive charge. This leads to electrostatic repulsion between the particles, further contributing to the stability of the dispersion. The combination of both steric and electrostatic stabilization, often referred to as electrosteric stabilization, can provide robust and long-lasting stability to colloidal systems.

The effectiveness of this compound as a stabilizer is also influenced by its molecular weight and the density of its functional groups. A higher molecular weight and an optimal balance of stearyl and aminopropyl groups would likely lead to a more effective stabilizing layer at the interface.

Polymer Surfactant Interactions and Supramolecular Assembly Involving Stearyl Aminopropyl Methicone

Thermodynamic Principles of Polymer-Surfactant Complexation

For systems involving cationic polymers like Stearyl Aminopropyl Methicone (B6596400) and anionic surfactants, the complexation is typically driven by a significant positive entropy change (ΔS > 0). researchgate.net This entropy gain is largely attributed to the hydrophobic effect. When the hydrophobic stearyl group and siloxane backbone of the polymer and the alkyl tail of the surfactant associate, they release structured water molecules from their hydration shells into the bulk solution. This increase in the disorder of water molecules is a major thermodynamic driving force for the formation of the polymer-surfactant complex. researchgate.net

The process is often characterized by an initial binding of surfactant molecules to the polymer, which becomes cooperative above a certain concentration known as the critical aggregation concentration (cac). This concentration is typically lower than the critical micelle concentration (CMC) of the surfactant alone. nih.gov The micellization and adsorption of similar silicone-based surfactants have been shown to be endothermic and spontaneous processes that are primarily entropy-driven. mdpi.com

Table 1: Thermodynamic Parameters in Polymer-Surfactant Complexation

Thermodynamic Parameter Sign Primary Contribution in Stearyl Aminopropyl Methicone-Surfactant Systems
ΔG (Gibbs Free Energy) Negative (-) Indicates a spontaneous process of complex formation.
ΔH (Enthalpy) Variable (+/-) Can be slightly endothermic (positive) due to the energy required to break hydrogen bonds in water, or exothermic (negative) if electrostatic interactions are dominant.

| ΔS (Entropy) | Positive (+) | Represents the significant increase in disorder from the release of structured water molecules (hydrophobic effect), which is the main driving force. researchgate.net |

Role of Hydrophobic and Electrostatic Forces in Complex Formation

The interaction between this compound and surfactants, particularly anionic surfactants, is a synergistic interplay of electrostatic and hydrophobic forces. researchgate.net

Electrostatic Forces : The primary attractive force is electrostatic. The aminopropyl groups on the polymer chain are cationic (positively charged) at neutral or acidic pH. These positive charges strongly attract the negatively charged head groups of anionic surfactants. nih.gov This initial electrostatic interaction is crucial as it brings the surfactant molecules into close proximity with the polymer chain, overcoming any initial repulsive forces and setting the stage for further association. nih.gov The presence of charge on the polymer typically leads to electrostatic forces dominating the initial phase of adsorption.

Hydrophobic Forces : Following the initial electrostatic attraction, hydrophobic interactions provide a significant stabilizing force. The long, saturated C18 stearyl group, along with the hydrophobic dimethylsiloxane backbone of the polymer, associates with the hydrophobic alkyl tails of the surfactant molecules. sinobond-ie.comnih.gov This association minimizes the contact of these nonpolar segments with water, which is energetically favorable. researchgate.net The synergy between the hydrophobic parts of the polymer and the anionic surfactant molecules can result in stronger viscoelastic properties in the resulting complex compared to systems with only cationic character. researchgate.net

In essence, a two-step process can be envisioned:

Initial Binding : Anionic surfactant molecules are drawn to and bind with the oppositely charged cationic sites along the this compound backbone.

Cooperative Aggregation : This initial binding facilitates the aggregation of more surfactant molecules. The hydrophobic tails of these surfactants associate with each other and with the stearyl and siloxane groups of the polymer, forming micelle-like clusters along the polymer chain.

Self-Assembly Behavior and Nanostructure Formation

The complexation of this compound with surfactants leads to the spontaneous organization of molecules into well-defined supramolecular structures. This self-assembly is a process where individual components form ordered aggregates without covalent bonds. mdpi.com

Upon interaction, the polymer-surfactant complexes can adopt various morphologies. Initially, small micelle-like aggregates of surfactant molecules form along the polymer chain, often described as a "string of beads" model. The hydrophobic stearyl groups of the polymer can act as nucleation sites for these surfactant aggregates.

As the surfactant concentration increases, these initial structures can grow and evolve. Research on similar aminosiloxane polymers has shown the formation of highly organized fibrous networks. researchgate.net These nanostructures can arise from the irreversible formation of Si-O-Si bonds that bring organic units close together, promoting supramolecular interactions. researchgate.net In the case of this compound, the self-assembly would be further directed by hydrogen bonding and electrostatic interactions involving the aminopropyl groups, leading to organized nanostructures. researchgate.net The formation of these complex aggregates can lead to visible changes in the solution, such as increased turbidity or phase separation into a polymer-surfactant-rich phase known as a coacervate. researchgate.net

Impact of Polymer Architecture on Interaction Affinity

The specific molecular architecture of this compound plays a critical role in defining its interaction affinity with surfactants. Key structural features include the hydrophobic character of the stearyl group, the charge density from the aminopropyl groups, and the flexibility of the siloxane backbone.

Polymer Backbone : The siloxane (Si-O-Si) backbone provides high flexibility to the polymer chain. sinobond-ie.com This flexibility allows the polymer to adopt favorable conformations to maximize both electrostatic and hydrophobic interactions with surfactant molecules. It can easily loop and fold to create hydrophobic domains that accommodate the surfactant tails and expose the cationic sites for interaction.

Table 2: Influence of Architectural Elements on Surfactant Interaction

Architectural Feature of this compound Impact on Surfactant Interaction Affinity Rationale
Stearyl Group (C18) Increases Affinity Enhances hydrophobic interactions, lowering the critical aggregation concentration (cac). nih.gov
Aminopropyl Group Increases Affinity Provides cationic sites for strong electrostatic attraction with anionic surfactants. nih.gov
Siloxane Backbone Increases Affinity High rotational freedom allows the polymer to conform optimally for maximum interaction with surfactant aggregates. sinobond-ie.com

| Molecular Weight | Generally Minor Impact | For sufficiently long polymer chains, the thermodynamics of interaction are often independent of the total molecular weight. researchgate.net |

Applications of Stearyl Aminopropyl Methicone in Engineered Material Systems

Development of Advanced Surface Coatings and Protective Films

Stearyl Aminopropyl Methicone (B6596400) is utilized in the formulation of advanced coatings and protective films due to its hybrid chemical structure. The methicone (polymethylhydro-siloxane) backbone provides the characteristic properties of silicones, such as hydrophobicity, slip, and durability. cosmileeurope.eu The long stearyl alkyl chain enhances these water-repellent characteristics and contributes to a non-greasy, protective barrier on a substrate.

The key to its functionality in coatings is the aminopropyl group. cosmileeurope.eu This amine functional group serves as an adhesion promoter, forming strong bonds with various substrates, including metals, glass, and ceramics. This anchoring mechanism ensures the durability and longevity of the coating. Once applied, the molecule orients itself so that the aminopropyl groups are anchored to the surface, while the stearyl and methicone components are exposed, creating a low-energy, repellent surface film. This film can protect the underlying material from moisture, environmental pollutants, and physical wear. These silicone-based compounds are known to form a protective barrier that can fill in microscopic imperfections on a surface. researchgate.net

Functionalization of Textile Fibers and Leather Substrates

In the textile and leather industries, functionalization refers to processes that impart new properties to a substrate. mdpi.com Stearyl Aminopropyl Methicone is employed as a surface-modifying agent to enhance the feel, appearance, and performance of these materials. The mechanism is similar to its role in coatings: the aminopropyl group provides a point of attachment to the fiber or leather surface. Natural fibers like cotton and wool, as well as protein-based leather, have functional groups (e.g., hydroxyl, carboxyl) that can interact with the amine group through hydrogen bonding or ionic interactions.

This chemical bonding ensures the treatment is durable and can withstand washing and wear. The stearyl and methicone portions of the molecule then provide desirable properties such as:

Softness and Lubricity: The silicone backbone reduces friction between fibers, resulting in a softer, smoother hand-feel.

Hydrophobicity: The coating imparts excellent water repellency, causing water to bead up and roll off the surface.

Conditioning: The compound leaves the material supple and easy to handle, analogous to its role as a conditioning agent in other applications. cosmileeurope.eu

Research into amino-functionalized silanes has shown they can significantly enhance the properties of textiles, including improving dye uptake by providing active sites for dye molecules to bond with. mdpi.com

Research into Antistatic Materials and Charge Control

Static charge accumulation is a significant issue in many material systems, particularly those involving synthetic polymers and textiles. While direct research on this compound for antistatic applications is not extensively documented in the provided sources, its chemical structure suggests a potential mechanism for charge control.

Mechanisms of Corrosion Inhibition on Material Surfaces

This compound can function as an effective corrosion inhibitor, particularly for metals such as steel and aluminum alloys. Its protective action is based on a multi-faceted mechanism that involves both chemical adsorption and the formation of a physical barrier. mdpi.com

Chemisorption: The nitrogen atom in the aminopropyl group possesses a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface. This process forms a stable, chemisorbed monomolecular layer that passivates the metal surface. This layer displaces water and other corrosive agents from the metal.

Barrier Formation: Following the anchoring of the aminopropyl group, the long, hydrophobic stearyl chains and the methicone backbone orient themselves away from the metal surface. This orientation creates a dense, non-polar, and water-repellent film. mdpi.com This physical barrier effectively blocks the electrochemical reactions that lead to corrosion by preventing corrosive species like water, oxygen, and chlorides from reaching the metallic surface.

This dual-action mechanism, combining chemical bonding with a physical hydrophobic barrier, makes organic compounds containing nitrogen highly effective as corrosion inhibitors. mdpi.com

Role as a Dispersing Agent in Pigment and Particulate Systems

In paints, coatings, and composite materials, achieving a stable and uniform dispersion of pigments and other particulates is crucial for performance and appearance. specialchem.com this compound acts as a polymeric dispersing agent that prevents particles from agglomerating. ulprospector.com The dispersion process involves three key stages: wetting, mechanical separation, and stabilization. ulprospector.com

The functionality of this compound as a dispersant is derived from its structure:

Anchoring Group: The aminopropyl group has a strong affinity for the surfaces of many inorganic and organic pigments. It acts as an "anchor," adsorbing onto the particle surface.

Stabilizing Chain: The stearyl and methicone components form a solvated "tail" that extends into the surrounding liquid or polymer matrix. This creates a steric barrier—a physical cushion—around each particle that prevents them from getting close enough to re-agglomerate due to attractive van der Waals forces. ulprospector.com

This steric stabilization leads to lower viscosity of the pigment dispersion, improved color development, and enhanced stability during storage and application. specialchem.comulprospector.com Research on related compounds, such as aminopropyl silane, has demonstrated their effectiveness in reducing the viscosity of pigment dispersions in aqueous media, as shown in the table below. researchgate.net

Table 1: Effect of Aminopropyl Functional Group on Pigment Dispersion Viscosity researchgate.net
Pigment Type (in Butylene Glycol)Viscosity of Untreated Pigment (cps)Viscosity with Aminopropyl Silane Treatment (cps)Viscosity Reduction (%)
Yellow Iron Oxide73,40067599.1%
Red Iron Oxide24,5004,10083.3%
Black Iron Oxide10,9509,00017.8%
Titanium Dioxide11,1504,70057.8%

Data illustrates the effect of the aminopropyl silane functional group, a key component of this compound, on reducing the viscosity of various pigment dispersions, indicating improved dispersion efficiency.

Future Research Trajectories and Innovation in Stearyl Aminopropyl Methicone Science

Exploration of Novel Derivatization and Copolymers

The existing structure of Stearyl Aminopropyl Methicone (B6596400) offers a foundation for extensive chemical modification to fine-tune its properties for specific applications. Future research will likely focus on novel derivatization of both the aminopropyl and stearyl groups, as well as the creation of advanced copolymers.

Derivatization of the Aminopropyl Group: The primary amine on the aminopropyl side chain is a reactive hub for a variety of chemical transformations. Researchers are exploring modifications to enhance properties such as hydrophilicity, cationic charge density (which influences substantivity to hair and skin), and thermal stability. Potential derivatization pathways include quaternization to create permanent cationic charges, or reaction with acid anhydrides to introduce carboxyl functionality, thereby creating amphoteric polymers.

Copolymerization Strategies: Beyond modifying a single polymer chain, significant innovation is expected from the synthesis of copolymers that incorporate Stearyl Aminopropyl Methicone segments. By combining it with other monomers, researchers can create materials that blend the desirable properties of silicones (e.g., slip, softness, gas permeability) with those of other polymer classes. For instance, creating block copolymers with polyethylene (B3416737) glycol (PEG) could yield self-emulsifying silicones, while copolymerization with acrylates could lead to novel film-formers with enhanced durability and flexibility. These advanced copolymers can be synthesized using techniques like ring-opening polymerization (ROP) or atom transfer radical polymerization (ATRP). oclc.org

Modification TargetPotential Derivatization/Copolymerization StrategyAnticipated Change in PropertyPotential Application
Aminopropyl GroupQuaternizationPermanent cationic charge, increased substantivityHigh-performance hair conditioners, antistatic films
Aminopropyl GroupReaction with LactonesIncreased hydrophilicity and flexibilityMoisturizing skin treatments, soft-feel textile finishes
Polymer BackboneCopolymerization with Polyethylene Glycol (PEG)Self-emulsifying properties, water dispersibilityWater-based personal care formulations, industrial lubricants
Polymer BackboneCopolymerization with Fluorinated MonomersEnhanced hydrophobicity and oleophobicityProtective coatings for electronics, stain-resistant surfaces

Advanced Computational Modeling of Polymer Interactions

As silicone polymers become more complex, traditional trial-and-error laboratory synthesis becomes increasingly inefficient. Advanced computational modeling is emerging as a powerful tool to predict polymer properties and interactions, accelerating the design and development of new materials based on this compound.

Molecular Dynamics (MD) simulations can provide profound insights into how these polymers behave at a molecular level. mdpi.com For example, simulations can model the conformation of the polymer on different substrates, such as the surface of a hair fiber or skin stratum corneum. This allows researchers to understand how the stearyl and aminopropyl groups orient themselves and contribute to effects like friction reduction and surface energy modification. Furthermore, computational methods can predict key physical properties like viscosity, solubility, and thermal stability for newly designed derivatives before they are ever synthesized in a lab. nih.gov

Another area of computational research involves modeling the self-assembly of copolymers containing this compound segments. These simulations can predict how different block lengths or chemical compositions will influence the formation of micelles or other nanostructures in solution, which is critical for formulating products like emulsions and delivery systems. mdpi.com

Computational TechniqueResearch Focus for this compoundKey Insights Gained
Molecular Dynamics (MD)Adsorption and conformation on hair/skin surfacesPredicting lubricity, film formation, and substantivity
Quantum Mechanics (QM)Reactivity of the aminopropyl groupOptimizing reaction conditions for novel derivatizations
Coarse-Grained ModelingSelf-assembly of copolymers in solutionDesigning effective emulsifiers and delivery systems
Quantitative Structure-Property Relationship (QSPR)Predicting physical properties (e.g., viscosity, Tg)Rapid screening of virtual polymer libraries

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Future research into this compound will heavily emphasize sustainable synthesis routes and adherence to the principles of green chemistry.

Traditional silicone synthesis often relies on the Müller-Rochow process, which is energy-intensive and uses chlorinated precursors like chlorosilanes, leading to the formation of harmful byproducts. mdpi.comgreenrosechemistry.com Green chemistry approaches aim to mitigate this environmental impact. One of the most promising areas is the development of biocatalytic processes. nih.gov Researchers are exploring the use of enzymes, such as lipases and silicateins, to catalyze polymerization reactions under milder conditions, reducing energy consumption and avoiding harsh chemicals. nih.govresearcher.lifersc.org For example, silicatein-α, an enzyme found in marine sponges, can catalyze the hydrolysis and condensation of Si-O bonds, offering a potential pathway for more sustainable polysiloxane production. researcher.lifersc.org

Another key strategy is the move away from chlorosilanes towards alternative precursors like alkoxysilanes. mdpi.com The synthesis of organoalkoxysilanes can be achieved through chlorine-free routes, such as the direct reaction of silicon with alcohols, which generates fewer hazardous byproducts. mdpi.com Furthermore, research is focused on developing efficient methods for recycling and depolymerizing end-of-life silicone products, breaking them down into monomers that can be reused to create new polymers, thus contributing to a circular economy. bgsu.edu

ApproachDescriptionEnvironmental Benefit
BiocatalysisUse of enzymes (e.g., silicatein-α, lipase) to catalyze polymerization. nih.govresearcher.lifeReduced energy consumption, milder reaction conditions, high selectivity.
Chlorine-Free PrecursorsUtilizing alkoxysilanes instead of chlorosilanes in synthesis. mdpi.comElimination of harmful chlorinated byproducts like hydrogen chloride.
Renewable FeedstocksIncorporating natural products or bio-derived molecules into the polymer structure. acs.orgReduced reliance on fossil fuels and potentially enhanced biodegradability.
Catalytic DepolymerizationBreaking down used silicone polymers into reusable monomers at room temperature. bgsu.eduCreation of a circular lifecycle, reduction of landfill waste and energy for new production.

Integration into Smart Materials and Responsive Systems

The term "smart materials" refers to materials that can change their properties in response to external stimuli. The unique chemical nature of the aminopropyl group makes this compound an excellent candidate for integration into such systems.

pH-Responsive Systems: The amine functionality in the aminopropyl group can be protonated or deprotonated depending on the ambient pH. wikipedia.org This change in ionization state can trigger significant conformational changes in the polymer. This property could be harnessed to create "smart surfaces" whose wettability, lubricity, or adhesive properties change with pH. researchgate.net For example, a coating could be designed to release an active ingredient only when it comes into contact with the slightly acidic environment of the skin. ebrary.netmdpi.com

Self-Healing Materials: There is a growing interest in polymers that can autonomously repair damage. The amine and stearyl groups in this compound can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces. Researchers are exploring how to amplify these interactions to create self-healing silicone networks. nih.gov By designing polymers with a high density of these reversible bonds, it may be possible to create materials that can mend scratches or cracks, significantly extending the service life of coatings and elastomers. researchgate.netnih.gov

Stimuli-Responsive Emulsions: Copolymers based on this compound could be used to create emulsions that are stable under one set of conditions but will break to release their payload in response to a trigger like a change in pH or temperature. This has potential applications in targeted drug delivery or the controlled release of fragrances and other active ingredients in consumer products. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing stearyl aminopropyl methicone in formulation matrices?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for quantifying this compound in complex matrices. Nuclear magnetic resonance (NMR) spectroscopy can elucidate its structural integrity, particularly the stearyl and aminopropyl functional groups. For quality control, adhere to pharmacopeial guidelines for silicone derivatives, such as those outlined in USP monographs for amino methacrylate copolymers, which specify solvent systems and impurity profiling .

Q. How should researchers design a literature review to identify knowledge gaps in the dermatological applications of this compound?

  • Methodology : Use systematic review frameworks (e.g., PRISMA) to screen peer-reviewed articles, prioritizing meta-analyses and studies on structurally analogous silicones like dimethicone. Organize findings by themes (e.g., occlusive effects, biocompatibility) and apply the PICO framework to refine research questions (e.g., "In human epidermal models, does this compound alter transepidermal water loss compared to other silicones?") .

Q. What methodologies are appropriate for initial toxicological assessments of this compound?

  • Methodology : Employ read-across strategies using the FINER criteria to evaluate structurally similar silicones (e.g., amodimethicone) with established toxicity profiles. Conduct in vitro assays such as the Keratinosens test for skin sensitization and the Ames test for mutagenicity. Reference the 2003 Cosmetic Ingredient Review Panel’s safety assessment for amino-functional silicones to identify endpoints like dermal irritation thresholds .

Advanced Research Questions

Q. How can researchers assess the environmental persistence of this compound using data on structurally similar silicones?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation rates based on functional groups (e.g., aminopropyl vs. methyl). Compare with environmental toxicity data for D4/D5 silicones, which exhibit bioaccumulation in aquatic organisms. Use gas chromatography-mass spectrometry (GC-MS) to measure residual concentrations in simulated wastewater under OECD 301F test conditions .

Q. What experimental designs resolve contradictory data on the occlusive effects of this compound on skin barrier function?

  • Methodology : Conduct a randomized, controlled in vivo study using confocal Raman spectroscopy to measure stratum corneum hydration and lipid organization. Compare this compound against non-silicone occlusives (e.g., petrolatum) in a crossover design. Control for variables like application frequency and environmental humidity, as per ICMJE guidelines for clinical data reporting .

Q. Which in vitro models are validated for evaluating the long-term accumulation of this compound in biological systems?

  • Methodology : Use reconstructed human epidermis (RhE) models exposed to radiolabeled this compound to track penetration over 28 days. Combine with liquid scintillation counting to quantify residual accumulation. Validate results against in silico predictions from Physiologically Based Pharmacokinetic (PBPK) models, referencing protocols from the OECD Guidance Document No. 28 .

Methodological Frameworks

  • Contradiction Analysis : For conflicting data (e.g., occlusive benefits vs. barrier disruption), employ Bayesian meta-analysis to weigh evidence quality. Prioritize studies with standardized methodologies (e.g., ISO 11930 for preservative efficacy) and transparent conflict-of-interest disclosures .
  • Ethical Compliance : When testing human-derived samples, follow protocols in for participant selection, including exclusion criteria for pre-existing dermatological conditions and informed consent documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.